molecular formula C8H12ClF3N4 B12986897 8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

Cat. No.: B12986897
M. Wt: 256.65 g/mol
InChI Key: FICKZNMHHQMJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a heterocyclic compound that belongs to the class of triazolopyrazinesThe unique structural features of this compound, including the trifluoromethyl group and the triazolopyrazine core, contribute to its biological activity and make it a valuable target for drug development .

Preparation Methods

The synthesis of 8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of a hydrazine derivative with an appropriate aldehyde or ketone to form the triazole ring.

    Introduction of the pyrazine ring: The triazole intermediate is then reacted with a suitable reagent to introduce the pyrazine ring, forming the triazolopyrazine core.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors and other advanced techniques to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves the inhibition of specific kinases, particularly c-Met and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these kinases, the compound can disrupt these pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar compounds to 8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride include other triazolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their contribution to its biological activity. The presence of the trifluoromethyl group, in particular, enhances its potency and selectivity as a kinase inhibitor .

Properties

Molecular Formula

C8H12ClF3N4

Molecular Weight

256.65 g/mol

IUPAC Name

8-ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride

InChI

InChI=1S/C8H11F3N4.ClH/c1-2-5-6-13-14-7(8(9,10)11)15(6)4-3-12-5;/h5,12H,2-4H2,1H3;1H

InChI Key

FICKZNMHHQMJJN-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=NN=C(N2CCN1)C(F)(F)F.Cl

Origin of Product

United States

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